Carbocyclic puromycin Carbocyclic puromycin
Brand Name: Vulcanchem
CAS No.: 104264-92-8
VCID: VC0008306
InChI: InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1
SMILES: CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO
Molecular Formula: C23H31N7O4
Molecular Weight: 469.5 g/mol

Carbocyclic puromycin

CAS No.: 104264-92-8

VCID: VC0008306

Molecular Formula: C23H31N7O4

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Carbocyclic puromycin - 104264-92-8

Description

Carbocyclic puromycin is a synthetic analog of the antibiotic puromycin, differing structurally by the replacement of the furanosyl ring oxygen with a methylene group, resulting in a functionalized cyclopentane core . Puromycin, originally derived from the Streptomyces alboniger bacterium, inhibits protein synthesis in both prokaryotic and eukaryotic cells, leading to premature chain termination during translation . Carbocyclic puromycin and related analogs were developed to circumvent enzymatic degradation and toxicity issues associated with puromycin . These analogs have demonstrated antimicrobial activity and share the same mechanism of action as puromycin .

Studies indicate that carbocyclic puromycin is an excellent substrate for the peptidyltransferase reaction in ribosomes . Research has shown that the furanosyl ring oxygen and the hydroxymethyl group of puromycin do not significantly contribute to ribosomal binding, but they do influence the rate of product formation . Cytotoxicity evaluations using P-388 mouse lymphoid leukemia cells in culture showed carbocyclic puromycin to be equally effective as puromycin . The carbocyclic modification provides a more metabolically robust structure because it lacks the enzymatically labile glycosidic bond found in puromycin .

Another notable analog of puromycin is epi-4′-carbocyclic puromycin, which was synthesized using similar methods involving acylnitroso-derived hetero Diels–Alder cycloadducts . Like carbocyclic puromycin, this analog retains antimicrobial activity while offering improved metabolic stability . These modifications are crucial for maintaining the drug's efficacy and reducing potential side effects in vivo .

CAS No. 104264-92-8
Product Name Carbocyclic puromycin
Molecular Formula C23H31N7O4
Molecular Weight 469.5 g/mol
IUPAC Name 2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1
Standard InChIKey KABZPFHZISKOAR-UTLZNAOTSA-N
SMILES CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO
Canonical SMILES CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO
Synonyms 9-((2-hydroxy-4-(hydroxymethyl)-3-((4-methoxyphenylalanyl)amino)cyclopentyl))-6-(dimethylamino)purine
carbocyclic puromycin
puromycin, carbocyclic
PubChem Compound 128524
Last Modified Jul 17 2023

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